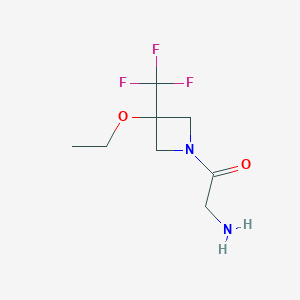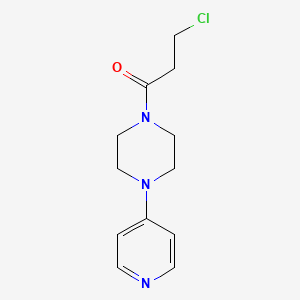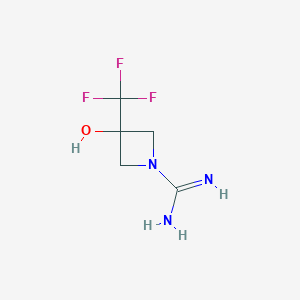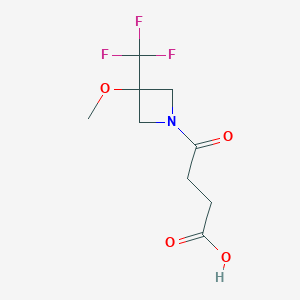
3-cloro-N-etil-N-(tetrahidro-2H-tiopiran-4-il)pirazin-2-amina
Descripción general
Descripción
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos derivados del tetrahidro-2H-tiopiran-4-il, como la “3-cloro-N-etil-N-(tetrahidro-2H-tiopiran-4-il)pirazin-2-amina”, han mostrado una fuerte actividad contra Candida spp. con una CIM (Concentración Inhibitoria Mínima) que oscila entre 1.95 y 15.62 mg/ml . También demostraron una fuerte actividad contra algunas cepas de Candida spp. aisladas de materiales clínicos .
Actividad Anticonvulsiva
Los mismos compuestos también han mostrado una actividad anticonvulsiva estadísticamente significativa en el modelo de pentilentetrazol . Específicamente, los compuestos 4a y 4n mostraron protección en el modelo de convulsión psicomotora de 6 Hz .
Actividad Anticancerígena
Los compuestos que contienen imidazol, que se pueden sintetizar a partir de "this compound", han mostrado un potencial como agentes anticancerígenos . Por ejemplo, la (E)-1-(1-alil-1H-benzo[d]imidazol-2-il)-3-(4-sustituido fenil) prop-2-en-1-ona demostró actividad anticancerígena contra diferentes líneas celulares como A549, MCF-7, HepG2 y OVCAR-3 .
Actividad Antifúngica
Los compuestos derivados de “this compound” han mostrado una fuerte actividad antifúngica. Se encontró que eran activos contra diversas cepas de Candida spp., incluidas las aisladas de materiales clínicos .
Actividad contra Bacterias Gram-positivas
También se ha encontrado que estos compuestos son activos contra bacterias Gram-positivas con una CIM que oscila entre 7.81 y 62.5 mg/ml .
Uso Potencial en el Desarrollo de Medicamentos
Dada su amplia gama de actividades biológicas, estos compuestos podrían utilizarse como sintones en el desarrollo de nuevos medicamentos . Sus aplicaciones potenciales incluyen el desarrollo de fármacos antibacterianos, antimicobacterianos, antiinflamatorios, antitumorales, antidiabéticos, antialérgicos, antipiréticos, antivirales, antioxidantes, antiamibianos, antihelmínticos y ulcerogénicos .
Propiedades
IUPAC Name |
3-chloro-N-ethyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVINIJMGVNRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477507.png)



![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477516.png)
![1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477517.png)
![2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1477518.png)
![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477519.png)

